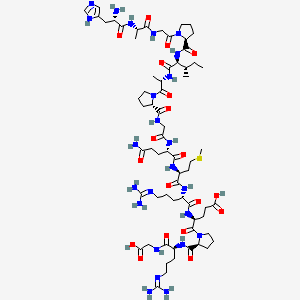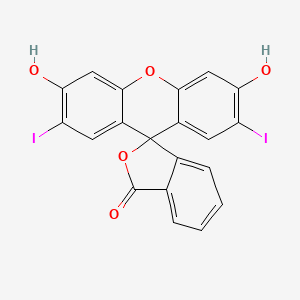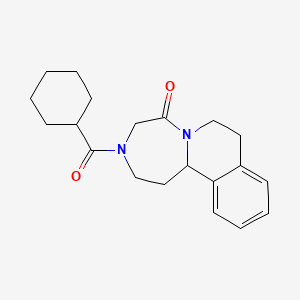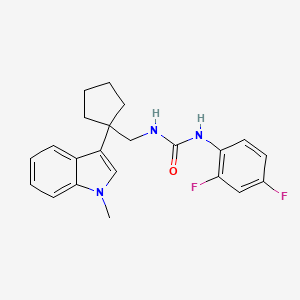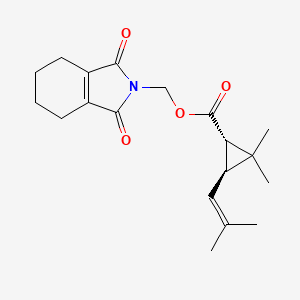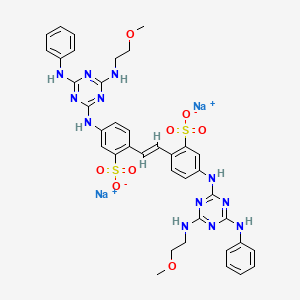
Disodium 4,4'-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2'-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate is a synthetic organic compound commonly used as an optical brightener. Optical brighteners are chemicals that absorb ultraviolet light and re-emit it as visible blue light, making materials appear whiter and brighter. This compound is widely used in detergents, paper, and textile industries to enhance the appearance of fabrics and papers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the synthesis of stilbene derivatives, followed by the introduction of triazine rings and sulfonate groups. The reaction conditions often require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over reaction parameters is maintained. The process involves the use of high-purity starting materials and advanced purification techniques to achieve a high yield and purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound, altering its properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.
Scientific Research Applications
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques to detect and quantify different substances.
Biology: Employed in biological assays to study cellular processes and interactions.
Medicine: Investigated for its potential use in medical diagnostics and imaging due to its fluorescent properties.
Industry: Widely used in the textile, paper, and detergent industries to enhance the appearance of products.
Mechanism of Action
The mechanism of action of Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate involves the absorption of ultraviolet light and the subsequent emission of visible blue light. This process, known as fluorescence, occurs due to the presence of conjugated double bonds and aromatic rings in the compound’s structure. The emitted light compensates for the yellowish tint of materials, making them appear whiter and brighter.
Comparison with Similar Compounds
Similar Compounds
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another optical brightener with similar applications in the textile and detergent industries.
Disodium 2,2’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(benzenesulfonate): Used in similar applications but with different spectral properties.
Uniqueness
Disodium 4,4’-bis(4-anilino-6-((2-methoxyethyl)amino)-S-triazin-2-ylamino)stilbene-2,2’-disulfonate is unique due to its specific molecular structure, which provides distinct optical properties. Its ability to absorb UV light and emit blue light efficiently makes it highly effective as an optical brightener. Additionally, its stability and compatibility with various materials make it a preferred choice in many industrial applications.
Properties
CAS No. |
3271-19-0 |
|---|---|
Molecular Formula |
C38H38N12Na2O8S2 |
Molecular Weight |
900.9 g/mol |
IUPAC Name |
disodium;5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C38H40N12O8S2.2Na/c1-57-21-19-39-33-45-35(41-27-9-5-3-6-10-27)49-37(47-33)43-29-17-15-25(31(23-29)59(51,52)53)13-14-26-16-18-30(24-32(26)60(54,55)56)44-38-48-34(40-20-22-58-2)46-36(50-38)42-28-11-7-4-8-12-28;;/h3-18,23-24H,19-22H2,1-2H3,(H,51,52,53)(H,54,55,56)(H3,39,41,43,45,47,49)(H3,40,42,44,46,48,50);;/q;2*+1/p-2/b14-13+;; |
InChI Key |
DZZFQJSTMHDDQG-QDBORUFSSA-L |
Isomeric SMILES |
COCCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCCOC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Canonical SMILES |
COCCNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCCOC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



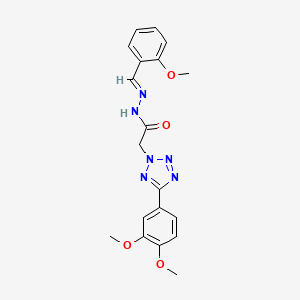
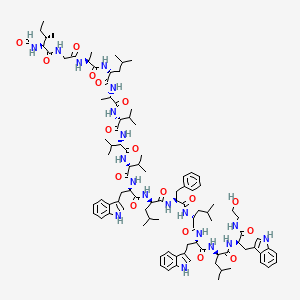
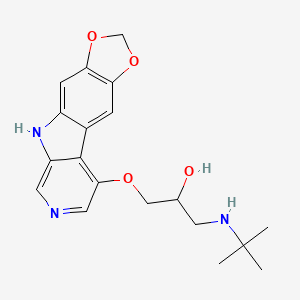
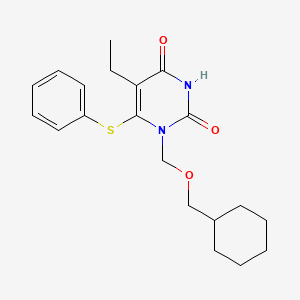
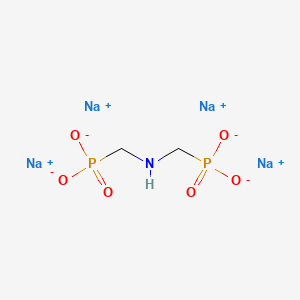
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
